2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Vue d'ensemble

Description

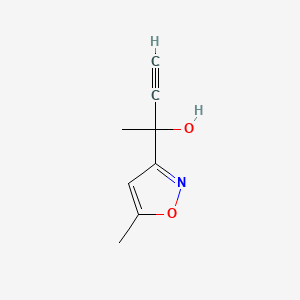

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a butyn-2-ol group adds to its unique chemical structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol typically involves the reaction of 5-methylisoxazole with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to form a double or single bond.

Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction of the triple bond.

Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the isoxazole ring.

Major Products Formed

Oxidation: Formation of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-one.

Reduction: Formation of 2-(5-Methylisoxazol-3-yl)but-3-en-2-ol or 2-(5-Methylisoxazol-3-yl)butan-2-ol.

Substitution: Formation of various substituted isoxazole derivatives.

Applications De Recherche Scientifique

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or microbial inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-5-methylisoxazole: Another isoxazole derivative with different functional groups.

2-(5-Methylisoxazol-3-yl)but-3-en-2-ol: A reduced form of the compound with a double bond instead of a triple bond.

Uniqueness

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is unique due to its combination of an isoxazole ring and a butyn-2-ol group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Activité Biologique

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an isoxazole ring, which is known for its diverse biological properties. The compound can be represented as follows:

Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases involved in inflammatory pathways. The compound has been shown to interact with the NF-kB signaling pathway, which plays a critical role in immune response and inflammation. Specifically, it inhibits the activity of NIK (NF-kB-inducing kinase), thus preventing the activation of downstream inflammatory responses .

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo models. For example, in a murine model of inflammation, administration of this compound led to a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for inflammatory disorders .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Notably, the compound demonstrated lower toxicity towards normal cells compared to cancer cells, indicating a favorable selectivity index .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Studies indicate that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within 1–2 hours post-administration. The half-life is estimated to be around 4 hours, allowing for twice-daily dosing in potential therapeutic applications .

Propriétés

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGDGZWIUSSLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.